molecular formula C8H8BrFO B1444447 2-(3-Bromo-2-fluorophenyl)ethanol CAS No. 1201641-02-2

2-(3-Bromo-2-fluorophenyl)ethanol

Cat. No. B1444447
M. Wt: 219.05 g/mol
InChI Key: WRSVBQGPSXKJGZ-UHFFFAOYSA-N
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Description

“2-(3-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 . It is used in various chemical reactions as an intermediate .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-2-fluorophenyl)ethanol” consists of a phenyl ring substituted with bromo and fluoro groups at the 3rd and 2nd positions respectively, and an ethanol group at the 2nd position .


Physical And Chemical Properties Analysis

The boiling point of “2-(3-Bromo-2-fluorophenyl)ethanol” is predicted to be 271.0±25.0 °C, and its density is predicted to be 1.562±0.06 g/cm3 . The compound’s pKa is predicted to be 14.65±0.10 .

Scientific Research Applications

Enantioselective Synthesis and Microbial Reduction

The chiral intermediate 2-(3-Bromo-2-fluorophenyl)ethanol has applications in enantioselective synthesis. Patel et al. (2004) describe its preparation via enantioselective microbial reduction of acetophenone derivatives using various microorganisms. This process results in high yield and enantiomeric excess, demonstrating its potential in producing enantiomerically pure compounds (Patel et al., 2004).

Role in Chiral Recognition and Drug Synthesis

The compound plays a role in studying chiral recognition in molecular complexes and is an intermediate in synthesizing drugs. An example is its application in synthesizing antagonists of the CCR5 chemokine receptor for HIV infection prevention and components of antimalarial drugs (ChemChemTech, 2022).

X-Ray Crystallography Studies

X-ray crystallography studies of related compounds have revealed insights into their molecular structures. For instance, Percino et al. (2008) explored the crystal structures of similar fluorophenyl-ethanol derivatives, providing valuable data for understanding their chemical properties (Percino et al., 2008).

Electrochemical Conversion Methods

Electrochemical methods have been developed for converting haloacetophenones to corresponding haloethanols, including 2-(3-Bromo-2-fluorophenyl)ethanol. This method offers an efficient approach to synthesizing such compounds with high yields (Ikeda, 1990).

Lipase Mediated Resolution

The resolution of structurally related bromo-ethanol compounds through lipase-catalyzed reactions has been achieved. This process is significant for synthesizing specific enantiomers of intermediates used in drug development (Conde et al., 1998).

properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVBQGPSXKJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-fluorophenyl)ethanol

Synthesis routes and methods

Procedure details

Methanesulfonic acid (0.4 mL) was added to a mixture of 1-bromo-2-fluoro-3-(2-methoxyvinyl)benzene [Example 16, Step i)] (1.8 g), tetrahydrofuran (15 mL) and water (1.5 mL) and sealed into a microwave tube. The reaction was heated to 80° C., over a period of 90 min in the microwave reactor. Sodium bicarbonate (654 mg) was added portionwise and the mixture was stirred for 10 min. Sodium borohydride (295 mg) was added portionwise (gas evolution) and the mixture was stirred for 30 min. The reaction mixture was poured into saturated sodium hydrogen carbonate solution and extracted with DCM (3×30 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 30% ethyl acetate in isohexane to afford the subtitled compound (1.26 g) as a liquid. 1H NMR (300 MHz, CDCl3) δ 7.47-7.40 (m, 1H), 7.23-7.16 (m, 1H), 6.97 (t, J=7.8 Hz, 1H), 3.88 (q, J=6.2 Hz, 2H), 2.95 (t, J=6.5 Hz, 2H), 1.43 (t, J=5.7 Hz, 1H).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
1-bromo-2-fluoro-3-(2-methoxyvinyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
654 mg
Type
reactant
Reaction Step Two
Quantity
295 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-fluorophenyl)ethanol
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2-(3-Bromo-2-fluorophenyl)ethanol
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2-(3-Bromo-2-fluorophenyl)ethanol
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